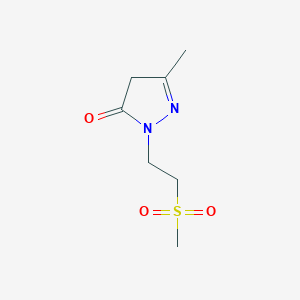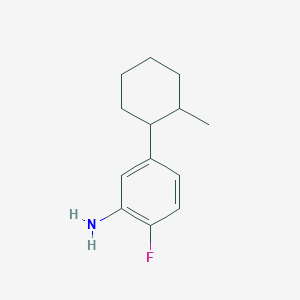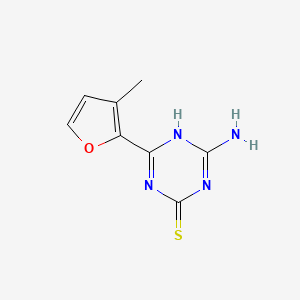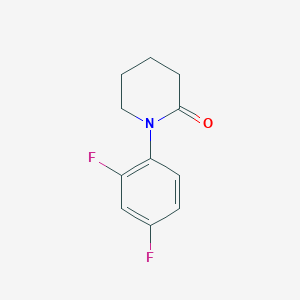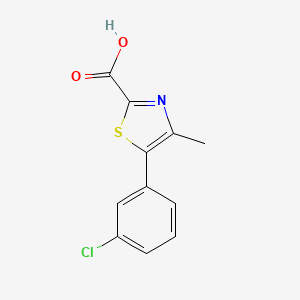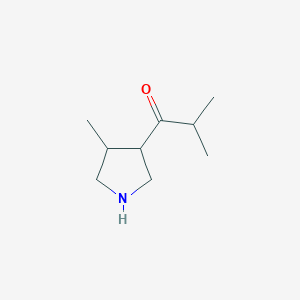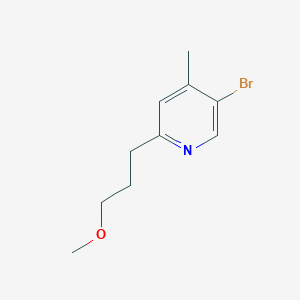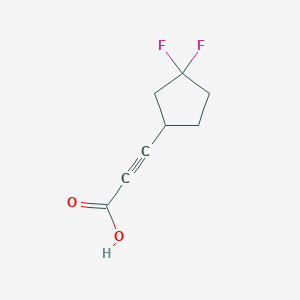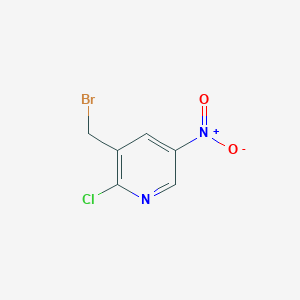
3-(Bromomethyl)-3-methyl-1-(methylsulfanyl)pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-3-methyl-1-(methylsulfanyl)pentane is an organic compound with the molecular formula C7H15BrS It is a brominated alkane with a methylsulfanyl group attached to the pentane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-methyl-1-(methylsulfanyl)pentane typically involves the bromination of 3-methyl-1-(methylsulfanyl)pentane. This can be achieved using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions. The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) at a temperature of around 60-80°C.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and passed through a reactor under controlled temperature and pressure conditions. This ensures a consistent yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Bromomethyl)-3-methyl-1-(methylsulfanyl)pentane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature.
Oxidation: Performed in solvents like dichloromethane (CH2Cl2) at low temperatures (0-25°C).
Reduction: Conducted in ether solvents like diethyl ether at low temperatures (-78°C to 0°C).
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as 3-(Hydroxymethyl)-3-methyl-1-(methylsulfanyl)pentane or 3-(Cyanomethyl)-3-methyl-1-(methylsulfanyl)pentane are formed.
Oxidation: Products include 3-(Bromomethyl)-3-methyl-1-(methylsulfinyl)pentane or 3-(Bromomethyl)-3-methyl-1-(methylsulfonyl)pentane.
Reduction: The major product is 3-Methyl-1-(methylsulfanyl)pentane.
Aplicaciones Científicas De Investigación
3-(Bromomethyl)-3-methyl-1-(methylsulfanyl)pentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized compounds.
Biology: Investigated for its potential use in the modification of biomolecules. It can be used to introduce bromomethyl and methylsulfanyl groups into biological molecules, which can alter their properties and functions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds. Its unique structure allows for the development of novel drugs with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials. It can be used to create polymers and other materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(Bromomethyl)-3-methyl-1-(methylsulfanyl)pentane involves its reactivity towards nucleophiles and oxidizing agents. The bromine atom is highly reactive and can be easily replaced by nucleophiles, leading to the formation of various substituted products. The methylsulfanyl group can undergo oxidation to form sulfoxides and sulfones, which can further react with other compounds.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-3-methylpentane: Lacks the methylsulfanyl group, making it less versatile in terms of chemical reactivity.
3-(Bromomethyl)-3-methylpentane: Similar structure but without the methylsulfanyl group, resulting in different chemical properties.
3-(Chloromethyl)-3-methyl-1-(methylsulfanyl)pentane: Similar compound with chlorine instead of bromine, leading to different reactivity and applications.
Uniqueness
3-(Bromomethyl)-3-methyl-1-(methylsulfanyl)pentane is unique due to the presence of both bromomethyl and methylsulfanyl groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C8H17BrS |
|---|---|
Peso molecular |
225.19 g/mol |
Nombre IUPAC |
3-(bromomethyl)-3-methyl-1-methylsulfanylpentane |
InChI |
InChI=1S/C8H17BrS/c1-4-8(2,7-9)5-6-10-3/h4-7H2,1-3H3 |
Clave InChI |
LWGQSSJIRMBCMN-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(CCSC)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


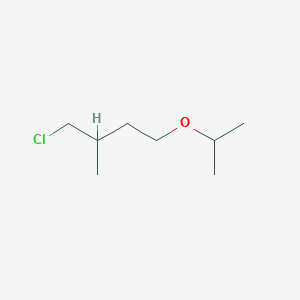
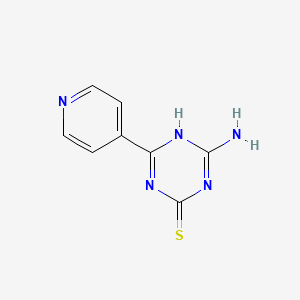

![4-Methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13202794.png)
